molecular formula C17H13ClN2O3S B2842828 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 905682-90-8

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2842828
CAS No.: 905682-90-8
M. Wt: 360.81
InChI Key: ZATQXFIMKXMJSL-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3S and its molecular weight is 360.81. The purity is usually 95%.
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Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine framework. Its molecular formula is C13H10ClN3O3SC_{13}H_{10}ClN_{3}O_{3}S with a molecular weight of approximately 303.75 g/mol. The presence of chlorine and methyl groups in the benzothiazole ring may influence its biological activity by enhancing lipophilicity and modulating electronic properties.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzothiazole derivatives can induce apoptosis in human promyelocytic leukemia (HL-60) cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Anthelmintic Activity

Recent investigations have identified potential anthelmintic properties of related compounds using Caenorhabditis elegans as a model organism. The screening revealed that certain derivatives displayed effective paralysis and mortality rates against nematodes, suggesting a mechanism that may involve disruption of neuromuscular functions .

The proposed mechanisms for the biological activities of this class of compounds include:

  • ROS Generation : The ability to produce free radicals under specific conditions has been linked to cytotoxicity in cancer cells.
  • Inhibition of Enzymatic Pathways : Some benzothiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling : Interaction with various signaling pathways may lead to altered gene expression related to apoptosis and cell cycle regulation.

Study 1: Cytotoxicity in HL-60 Cells

A study evaluated the cytotoxic effects of several benzothiazole derivatives on HL-60 cells. Compound 7 (structurally similar to the target compound) demonstrated the highest activity with an IC50 value indicating significant potency against these cells .

CompoundIC50 (µM)Mechanism
Compound 75.0ROS generation
Control20.0N/A

Study 2: Anthelmintic Screening

In another study focusing on anthelmintic activity, various compounds were screened for their effects on C. elegans. The results showed that certain derivatives led to over 80% mortality at concentrations as low as 10 µM.

CompoundConcentration (µM)Mortality Rate (%)
Compound A1085
Compound B2090

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-9-6-11(18)8-14-15(9)19-17(24-14)20-16(21)10-2-3-12-13(7-10)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATQXFIMKXMJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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